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Compound of Interest

Compound Name: 5-Chloro-1H-indazole

Cat. No.: B1266111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry

and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data Summary
The quantitative spectroscopic data for 5-Chloro-1H-indazole are summarized in the tables

below. This information is crucial for the structural elucidation and characterization of this

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum of 5-Chloro-1H-indazole exhibits characteristic signals for the aromatic

protons and the N-H proton of the indazole ring. The electron-withdrawing effect of the chlorine

atom at the C5 position influences the chemical shifts of the protons on the benzene ring.
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Proton
Chemical Shift (δ)

ppm (Estimated)
Multiplicity

Coupling Constant

(J) Hz (Estimated)

H-1 (N-H) ~13.0 Broad Singlet -

H-3 ~8.1 Singlet -

H-4 ~7.7 Doublet ~9.0

H-6 ~7.3 Doublet of Doublets ~9.0, ~2.0

H-7 ~7.5 Doublet ~2.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration. The values presented are estimated based on data from similar indazole

derivatives.

¹³C NMR (Carbon-13 NMR)

In the ¹³C NMR spectrum, the carbon atoms of the 5-Chloro-1H-indazole ring resonate at

distinct chemical shifts. The carbon atom directly attached to the chlorine atom (C-5) shows a

characteristic shift.

Carbon Chemical Shift (δ) ppm (Estimated)

C-3 ~135

C-3a ~140

C-4 ~122

C-5 ~128

C-6 ~123

C-7 ~111

C-7a ~125

Note: These values are estimations based on spectral data of analogous compounds and can

vary with experimental conditions.
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Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-1H-indazole, typically recorded as a KBr pellet, displays

characteristic absorption bands corresponding to the various functional groups present in the

molecule.

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3100 N-H Stretch Medium

~1620 C=N Stretch Medium

~1500, ~1470 Aromatic C=C Stretch Strong

~1100 C-Cl Stretch Strong

~880, ~820 C-H Bending (out-of-plane) Strong

Mass Spectrometry (MS)
Mass spectrometry of 5-Chloro-1H-indazole provides information about its molecular weight

and fragmentation pattern, confirming its elemental composition. The molecular formula is

C₇H₅ClN₂ with a molecular weight of approximately 152.58 g/mol .[1][2]

m/z Relative Intensity Assignment

154 ~33% of M+ [M+2]⁺ (³⁷Cl isotope)

152 100% (Base Peak) [M]⁺ (³⁵Cl isotope)[1]

117 Moderate [M-Cl]⁺

90 Moderate [M-Cl-HCN]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 5-Chloro-1H-indazole is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then filtered

into a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

Pulse Program: Standard proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of 5-Chloro-1H-indazole is finely ground with

100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

Pellet Formation: The mixture is transferred to a pellet press and compressed under high

pressure to form a thin, transparent pellet.

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 5-Chloro-1H-indazole is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC):

Column: A non-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping

to 280°C.

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and

logical workflows.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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